Structural Distinction: Wilfordic vs. Evoninic Acid
Euojaponine D is definitively characterized by the presence of wilfordic acid as its dibasic acid moiety, which forms the macrocyclic diester bridge with the dihydro-β-agarofuran sesquiterpene nucleus. This is in direct contrast to the related euojaponine series (euojaponines A, C, I, L, M), which incorporate evoninic acid instead [1][2]. The structural divergence results in distinct molecular formulas and mass spectrometric behavior. No peer-reviewed quantitative bioactivity data (IC50, MIC, EC50) was identified for Euojaponine D in the primary literature; therefore, procurement differentiation is based on verified structural and analytical specifications.
| Evidence Dimension | Dibasic acid moiety (structural classification) |
|---|---|
| Target Compound Data | Wilfordic acid (C11H13NO3) diester |
| Comparator Or Baseline | Euojaponines A, C, I, L, M: Evoninic acid (C11H13NO4) diester |
| Quantified Difference | Qualitative structural distinction: absence vs. presence of hydroxyl substitution on the pyridine-dicarboxylic acid moiety |
| Conditions | Structural determination by 1H NMR, 13C NMR, 2D NMR, and mass spectrometry from Euonymus japonica root bark isolates |
Why This Matters
The structural classification determines mass spectrometric detection parameters (m/z 206 diagnostic for wilfordates) and precludes substitution of Euojaponine D with evoninate-containing analogs in analytical or SAR studies.
- [1] Han, B.H.; Park, M.K.; Ryu, J.H.; Park, J.H.; Naoki, H.; Han, Y.N.; Huh, B.H. Polyester type sesquiterpene alkaloids from Euonymus japonica (structures of euojaponine-D,-F,-G,-J and -K). Arch. Pharm. Res. 1989, 12(4), 306-309. DOI: 10.1007/BF02911058 View Source
- [2] Han, B.H.; Park, M.K.; Ryu, J.H.; Park, J.H.; Naoki, H.; Han, Y.N. Sesquiterpene alkaloids from Euonymus japonica. Phytochemistry 1990, 29(7), 2303-2307. View Source
